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Compound of Interest

Compound Name: 3-Ethylisoxazole-5-carboxylic acid

Cat. No.: B082512

For researchers, scientists, and drug development professionals, this guide offers an objective
comparison of the spectroscopic characteristics of 3-Ethylisoxazole-5-carboxylic acid and its
primary derivatives: methyl 3-ethylisoxazole-5-carboxylate, ethyl 3-ethylisoxazole-5-
carboxylate, and 3-ethylisoxazole-5-carboxamide. This analysis is supported by predicted
spectroscopic data and established experimental protocols to facilitate compound identification
and characterization.

The isoxazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a
wide range of biological activities, including anticancer, anti-inflammatory, and
immunomodulatory effects.[1][2][3] Understanding the spectroscopic properties of novel
isoxazole compounds is crucial for their synthesis, purification, and structural elucidation. This
guide provides a comparative overview of the predicted *H NMR, 3C NMR, IR, and Mass
Spectrometry data for 3-Ethylisoxazole-5-carboxylic acid and its ester and amide derivatives.

Spectroscopic Data Comparison

Due to the limited availability of experimental spectra in public databases for 3-Ethylisoxazole-
5-carboxylic acid and its direct derivatives, the following tables present predicted
spectroscopic data. These predictions are based on computational models and should be used
as a reference for expected values.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: Predicted *H NMR Chemical Shifts (8, ppm) in CDCls

3- 3-
. Methyl 3- Ethyl 3- .
Ethylisoxazole . ) Ethylisoxazole
Protons . ethylisoxazole- ethylisoxazole-
-5-carboxylic -5-
. 5-carboxylate 5-carboxylate .
acid carboxamide
Isoxazole H-4 ~6.8-7.0 ~6.7 - 6.9 ~6.7-6.9 ~6.6 - 6.8
-CHa- (Ethyl) ~2.8-3.0(q) ~2.8-3.0(q) ~2.8-3.0(q) ~2.7-2.9(q)
-CHs (Ethyl) ~1.3-15(t) ~1.3-1.5(t) ~1.3-1.5(t) ~1.2-1.4(t)
~10.0 - 12.0 (br
-COOH - - -
s)
-OCHs (Ester) - ~3.9-4.1(s) - -
-OCHe:z- (Ester) - - ~4.3-4.5(q) -
-CHs (Ester) - - ~1.3-1.5() -
-CONH:2 - - - ~5.5-7.5 (brs)

Note: Chemical shifts are predictions and may vary based on solvent and experimental
conditions. Coupling patterns are indicated in parentheses (s = singlet, t = triplet, q = quartet, br
S = broad singlet).

3C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted 3C NMR Chemical Shifts (8, ppm) in CDCls
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Carbon Atom

3-
Ethylisoxazole
-5-carboxylic

Methyl 3-
ethylisoxazole-
5-carboxylate

Ethyl 3-
ethylisoxazole-
5-carboxylate

3-
Ethylisoxazole
-5-

acid carboxamide
C=0
(Carboxyl/Ester/ ~165- 175 ~160 - 170 ~160 - 170 ~160 - 170
Amide)
Isoxazole C-3 ~168-172 ~167-171 ~167-171 ~166-170
Isoxazole C-5 ~158 - 162 ~157 - 161 ~157 - 161 ~156 - 160
Isoxazole C-4 ~105 - 110 ~104 - 109 ~104 - 109 ~103 - 108
-CHa- (Ethyl) ~20-25 ~20-25 ~20 - 25 ~20 - 25
-CHs (Ethyl) ~10-15 ~10-15 ~10-15 ~10-15
-OCHs (Ester) - ~52 - 55 - -
-OCH:2- (Ester) - - ~61 - 64 -
-CHs (Ester) - - ~14 - 16 -

Note: These are predicted chemical shift ranges. Actual values can be influenced by the

solvent and concentration.

Infrared (IR) Spectroscopy

Table 3: Key Predicted IR Absorption Bands (cm~1)
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3- 3-
. . Methyl 3- Ethyl 3- .
Functional Ethylisoxazole . . Ethylisoxazole
. ethylisoxazole- ethylisoxazole-
Group -5-carboxylic -5-
. 5-carboxylate 5-carboxylate .
acid carboxamide
O-H stretch 2500-3300
(Carboxylic Acid)  (broad)
N-H stretch 3100-3500 (two
(Amide) bands)
C-H stretch
_ _ 2850-3000 2850-3000 2850-3000 2850-3000
(Aliphatic)
C=0 stretch
o 1700-1725 - - -
(Carboxylic Acid)
C=0 stretch
- 1720-1740 1720-1740 -
(Ester)
C=0 stretch
_ - - - 1650-1690
(Amide 1)
C=N stretch
1600-1650 1600-1650 1600-1650 1600-1650
(Isoxazole)
C-O stretch
(Carboxylic 1200-1300 1200-1300 1200-1300 -
Acid/Ester)
N-O stretch
900-1000 900-1000 900-1000 900-1000
(Isoxazole)

Mass Spectrometry (MS)

Table 4: Predicted Molecular lon Peaks (m/z)
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Compound Molecular Formula Predicted [M]* or [M+H]*

3-Ethylisoxazole-5-carboxylic

) CeH7NOs3 141.04

acid
Methyl 3-ethylisoxazole-5-

C7H9oNO3 155.06
carboxylate
Ethyl 3-ethylisoxazole-5-

CsH11NOs 169.07
carboxylate
3-Ethylisoxazole-5-

CeHsN20:2 140.06

carboxamide

Note: The observed molecular ion peak may vary depending on the ionization technique used
(e.g., ESI, EI).

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for isoxazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra are typically
recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent
such as chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-ds), with tetramethylsilane
(TMS) used as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier Transform Infrared (FTIR)
spectrometer. Solid samples are often prepared as potassium bromide (KBr) pellets. Liquid or
low-melting solid samples can be analyzed as a thin film between salt plates (e.g., NaCl or
KBr).

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, with common
ionization techniques being Electron lonization (EI) for volatile compounds or Electrospray
lonization (ESI) for less volatile or thermally labile molecules. High-resolution mass
spectrometry (HRMS) is used to determine the exact mass and elemental composition.

Biological Activity and Signaling Pathway
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While specific signaling pathways for 3-Ethylisoxazole-5-carboxylic acid are not extensively
documented, isoxazole derivatives are known to modulate various cellular signaling cascades.
For instance, some isoxazole chalcone derivatives have been shown to enhance
melanogenesis through the Akt/GSK3[/B-catenin signaling pathway.[4] Additionally, isoxazole-
containing compounds have been investigated as anticancer agents that can induce apoptosis
and inhibit key enzymes in oncogenic pathways.[5]

Below is a representative diagram illustrating a potential signaling pathway that could be
modulated by isoxazole derivatives, based on their known biological activities.
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Caption: A representative signaling pathway potentially modulated by isoxazole derivatives.

Experimental and Analytical Workflow

The general workflow for the synthesis and characterization of 3-Ethylisoxazole-5-carboxylic
acid and its derivatives is outlined below.
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Caption: General workflow for the synthesis and analysis of isoxazole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Ethylisoxazole-5-carboxylic Acid and Its Derivatives]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b082512#spectroscopic-data-
comparison-of-3-ethylisoxazole-5-carboxylic-acid-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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